molecular formula C18H15ClN2O3 B402166 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 153947-76-3

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B402166
CAS No.: 153947-76-3
M. Wt: 342.8g/mol
InChI Key: BEFXTRPXUAONIH-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenyl group, a methoxyphenyl group, and an oxazole ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its properties in the development of novel materials, including polymers and nanomaterials.

    Industry: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.

    Pathways Involved: The compound’s effects can be mediated through pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide: shares similarities with other oxazole derivatives and carboxamides, such as:

Uniqueness

  • Structural Features : The presence of both 2-chlorophenyl and 4-methoxyphenyl groups in the same molecule provides unique steric and electronic properties.
  • Biological Activity : The combination of these groups may result in distinct biological activities compared to other similar compounds, making it a valuable molecule for drug discovery and development.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)19)18(22)20-12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFXTRPXUAONIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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